(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one
Description
Properties
Molecular Formula |
C15H19N3O3 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C15H19N3O3/c1-15(2,3)21-14(20)18-12(13(19)10-17-16)9-11-7-5-4-6-8-11/h4-8,10,12H,9H2,1-3H3,(H,18,20)/t12-/m1/s1 |
InChI Key |
RCMYIGTVOBGQJW-GFCCVEGCSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Preparation Methods
Starting Material and Protection Strategies
- Raw Material: L-phenylalanine is commonly used as the chiral starting material due to its availability and stereochemical purity.
- Protection: The amino group is protected to prevent side reactions during subsequent steps. Two common protecting groups are:
- tert-Butoxycarbonyl (Boc): Provides stability and can be removed under acidic conditions.
- Benzyl (Bn): Used for temporary protection, removable by catalytic hydrogenation.
In one patented method, L-phenylalanine is reacted with benzyl chloride and base in a mixture of ethanol and water under reflux to form dibenzyl-protected amino acid derivatives.
Formation of Diazoketone
- The protected amino acid derivative is converted to a diazoketone by reaction with diazomethane or diazo transfer reagents.
- A mixed anhydride intermediate is often generated using N-methylmorpholine (NMM) as a catalyst, which then reacts with diazomethane to form the diazoketone.
- This step introduces the diazo functionality at the α-position of the ketone, crucial for further synthetic transformations.
Stereoselective Reduction
- The ketone adjacent to the diazo group is stereoselectively reduced to form the corresponding chiral alcohol.
- Several methods are employed:
- Meerwein-Ponndorf-Verley (MPV) Reduction: Using aluminum tert-butoxide (Al(OtBu)3) as a catalyst, which enhances reaction rates and lowers catalyst loading compared to aluminum isopropoxide.
- Microbial Reduction: Certain microbial strains (e.g., Rhodococcus species) can reduce chloroketones with high diastereoselectivity and enantiomeric excess, yielding chiral chlorohydrins that are precursors to the target compound.
- Asymmetric Transfer Hydrogenation: Using Rhodium(III) catalysts with tethered ligands allows highly diastereoselective hydrogenation of α-aminoalkyl α′-chloromethyl ketones, producing chiral intermediates with excellent yield and stereocontrol.
Functional Group Transformations and Final Steps
- After reduction, further transformations include:
- Deprotection: Removal of benzyl groups by catalytic hydrogenation (Pd/C under hydrogen atmosphere) to yield free amino groups.
- Reprotection: Introduction of the tert-butoxycarbonyl protecting group on the amino functionality by reaction with di-tert-butyl dicarbonate in the presence of triethylamine and dichloromethane solvent.
- These steps ensure the final compound has the desired Boc-protected amino group and diazoketone functionality, preserving stereochemistry.
Comparative Data Table of Key Preparation Steps
| Step | Method/Conditions | Key Reagents/Catalysts | Yield/Selectivity | Notes |
|---|---|---|---|---|
| Amino group protection | Reflux in EtOH/H2O with benzyl chloride | Benzyl chloride, base | High yield | Forms dibenzyl-protected amino acid |
| Mixed anhydride formation | NMM catalysis | N-methylmorpholine, acid chloride | Efficient intermediate formation | Prepares for diazomethane reaction |
| Diazoketone formation | Reaction with diazomethane | Diazomethane | High conversion | Introduces diazo functionality |
| Stereoselective reduction | MPV reduction at room temp or microbial | Al(OtBu)3 catalyst or microbial strains | >90% yield, >98% diastereomeric purity | High stereoselectivity and enantiomeric excess |
| Deprotection of benzyl groups | Pd/C hydrogenation, 30-50°C, 2-4 h | Pd/C, H2 | Quantitative | Removes benzyl protecting groups |
| Boc protection | Reaction with di-tert-butyl dicarbonate | Di-tert-butyl dicarbonate, triethylamine, DCM | High yield | Final Boc-protected amino group |
Research Findings and Industrial Relevance
- The use of Al(OtBu)3 as a catalyst in MPV reductions significantly improves reaction rates and lowers catalyst amounts compared to traditional catalysts, making the process more efficient for scale-up.
- Microbial reductions provide an environmentally friendly alternative with excellent stereoselectivity, which is valuable for producing chiral intermediates in pharmaceutical applications.
- The asymmetric transfer hydrogenation catalyzed by Rh(III) complexes offers a robust method to access both diastereomers of the target compound with high stereocontrol, enhancing synthetic flexibility.
- Patented processes emphasize mild reaction conditions, high yields, and safety, which are critical for industrial production of HIV protease inhibitor intermediates.
Chemical Reactions Analysis
Diazomethane Route
Starting Material : N-Boc-L-phenylalanine (S)-configuration .
Steps :
-
BOC Protection : Amino group protection with tert-butoxycarbonyl (Boc) group.
-
Mixed Anhydride Formation : Reaction with ethyl chloroformate in THF at -15°C .
-
Arndt-Eistert Reaction :
| Step | Conditions | Yield | Reference |
|---|---|---|---|
| Mixed anhydride formation | THF, -15°C, ethyl chloroformate | – | |
| Arndt-Eistert reaction | Acetonitrile, 4°C, TMSCHN₂ | 87% |
Note : The stereochemistry of the product aligns with the starting material’s configuration (S in this case) .
Alternative Safer Method (Avoiding Diazomethane)
Patent CN113004227A describes a diazomethane-free route using sulfoxide ylide chemistry :
-
Active Ester Formation : Condensation of Boc-protected amino acid with substituted phenol (e.g., p-nitrophenol) using carbodiimide catalysts.
-
Ylide Reaction : Generation of a sulfoxide ylide intermediate.
-
Halogenation : Reaction with halide salts to form a halogenated ketone.
-
Cyclization : Alkaline conditions yield the target epoxide .
Reaction Mechanism
The Arndt-Eistert reaction involves the formation of a diazo compound from a mixed anhydride. The mechanism proceeds via:
-
Formation of a diazo intermediate by reaction of the mixed anhydride with TMSCHN₂.
The reaction is stereospecific, preserving the configuration of the starting amino acid .
Pharmaceutical Intermediates
The compound serves as a precursor for:
-
β-Amino acids : Used in synthesizing β-lactams, peptidomimetics, and enzyme inhibitors .
-
Proline derivatives : Key building blocks for cyclic peptides and drug candidates .
-
DP-IV inhibitors : Derivatives like 3-amino-4-phenylbutanoic acid show activity against dipeptidyl peptidase-IV, targeting diabetes .
Functionalization
The diazo group enables further transformations, such as:
-
Insertion reactions : Intramolecular N–H insertion catalyzed by rhodium acetate to form β-ketoproline derivatives .
-
Reduction : Sodium borohydride reduction of chloroketones to form chlorocarbinols .
Spectroscopic Data
Scientific Research Applications
Based on the search results, here's what is known about compounds similar to "(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one" and their applications.
Similar Compounds and Their Applications:
- (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone: This compound is listed as a laboratory chemical and is known to be corrosive and an irritant .
- 3-amino-4-phenylbutanoic acid derivatives: These derivatives are inhibitors of the dipeptidyl peptidase-IV (DP-IV) enzyme and are useful in the treatment or prevention of diseases where the DP-IV enzyme is involved, such as diabetes, particularly type 2 diabetes . The invention also relates to pharmaceutical compositions comprising these compounds and their use in the prevention or treatment of such diseases .
- (2R,3S)-3-(tert-Butoxycarbonyl)amino-1,2-epoxy-4-phenylbutane: Also known as tert-butyl N-{(1S)-1-[(2R)oxiran-2-yl]-2-phenylethyl}carbamate .
Tert-Butyl Esters:
Tertiary butyl esters have applications in synthetic organic chemistry . A direct method for introducing the tert-butoxycarbonyl group into organic compounds has been developed using flow microreactor systems, resulting in a more efficient, versatile, and sustainable process compared to batch methods .
Other Related Compounds:
Mechanism of Action
The mechanism of action of Carbamic acid, N-[(1R)-3-diazo-2-oxo-1-(phenylmethyl)propyl]-, 1,1-dimethylethyl ester involves the reactivity of the diazo group. The diazo group can participate in various chemical transformations, including cycloadditions and insertions, which are crucial for its biological and chemical activities. The molecular targets and pathways involved often include interactions with nucleophilic sites in proteins and other biomolecules.
Comparison with Similar Compounds
(a) (S)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one (CAS 60398-41-6)
- Relationship : Enantiomer of the R-form.
- Key Differences :
(b) Diazomethane (CAS 334-88-3)
- Structure : Simpler diazo compound (CH₂N₂).
- Comparison :
- Reactivity : Diazomethane is highly reactive and gaseous, requiring stringent handling, whereas the R/S Boc-diazo compounds are stable solids suitable for controlled reactions .
- Applications : Diazomethane is widely used for methylations and cyclopropanations, while the Boc-diazo compound enables stereoselective transformations due to its chiral backbone .
(c) Boc-Phenylalanine (N-Boc-L-Phenylalanine)
- Structure: Boc-protected amino acid lacking a diazo group.
- Comparison :
- Functionality : Boc-Phenylalanine is primarily used in peptide synthesis, whereas the R/S Boc-diazo compounds serve as bifunctional reagents (amine protection + diazo reactivity) .
- Stability : The diazo group in the R/S compound introduces additional reactivity (e.g., carbene formation) absent in Boc-Phenylalanine .
Data Table: Comparative Analysis
Research Findings
Stability : Boc protection enhances the compound’s stability in organic solvents (e.g., THF, DCM), unlike unprotected diazoamines, which are prone to decomposition .
Applications: The S-enantiomer has been employed in asymmetric C–H insertion reactions, demonstrating >90% enantiomeric excess (ee) in model systems .
Enantiomer-Specific Considerations
While direct data on the R-enantiomer are scarce, its stereochemical inversion implies:
- Biological Activity: Potential differences in enzyme-binding affinity compared to the S-form.
- Catalytic Reactions : Opposite ee outcomes in reactions mediated by chiral catalysts (e.g., Rh₂(S-DOSP)₄) .
Biological Activity
(R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one, also known by its CAS number 115313-19-4, is a diazo compound that exhibits significant biological activities. This article delves into the compound's synthesis, biological mechanisms, and its potential applications in medicinal chemistry.
The molecular formula of this compound is C15H19N3O3, with a molecular weight of 289.33 g/mol. The structure features a diazo group, which is critical for its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O3 |
| Molecular Weight | 289.33 g/mol |
| IUPAC Name | tert-butyl N-[(2R)-4-diazo-3-oxo-1-phenylbutan-2-yl]carbamate |
| InChI Key | RCMYIGTVOBGQJW-GFCCVEGCSA-N |
Synthesis
The synthesis of this compound typically involves the reaction of a diazo compound with a tert-butoxycarbonyl (Boc) derivative. A common method includes reacting diazoacetophenone with tert-butyl carbamate under controlled conditions to ensure stability of the diazo group.
The biological activity of this compound is largely attributed to its diazo functionality, which can participate in various chemical transformations. These transformations include:
- Cycloaddition Reactions : The diazo group can engage in cycloaddition reactions with nucleophiles, leading to the formation of new cyclic structures.
- Nucleophilic Substitution : The compound can undergo nucleophilic substitution where the diazo group is replaced by other nucleophiles, impacting biological pathways.
Case Studies and Research Findings
- Antimicrobial Activity : Studies have indicated that compounds with similar diazo groups exhibit antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains, suggesting potential use in antibiotic development .
- Enzyme Inhibition : Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for further investigation in drug discovery .
- Protein Modifications : The compound's ability to modify proteins through diazo group reactions indicates its potential use in biochemical research to study protein interactions and functions.
Applications in Medicine
Given its unique properties, this compound has potential applications in:
- Drug Development : Its reactivity can be harnessed to develop new therapeutic agents targeting specific diseases.
- Bioconjugation : The compound can be used in bioconjugation techniques to label biomolecules for imaging or therapeutic purposes.
Q & A
Basic: What synthetic strategies are recommended for preparing (R)-3-(tert-Butoxycarbonylamino)-1-diazo-4-phenylbutan-2-one?
Answer:
The synthesis typically involves three key steps:
Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to the amine moiety using Boc anhydride (e.g., (Boc)₂O) in a basic solvent like THF or DCM at 0–25°C .
Diazo Group Introduction : Employ diazo transfer reagents (e.g., triflyl azide) or modified Curtius reactions to install the diazo functionality. Control exothermicity to avoid decomposition.
Stereochemical Control : Use chiral auxiliaries or enantioselective catalysis (e.g., Evans oxazolidinones) to ensure the (R)-configuration at the 3-position. Purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Basic: How is enantiomeric purity validated for this compound?
Answer:
Enantiomeric purity is confirmed using:
- Chiral HPLC : Utilize a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol gradients. Compare retention times with racemic or (S)-enantiomer standards .
- Optical Rotation : Measure specific rotation ([α]D) and compare with literature values for the (R)-enantiomer.
- X-ray Crystallography : Resolve absolute configuration if single crystals are obtainable .
Advanced: What mechanistic considerations prevent diazo group decomposition during reactions?
Answer:
The diazo group is sensitive to heat, light, and acids. Mitigation strategies include:
- Low-Temperature Reactions : Conduct transformations at –20°C to 0°C.
- Inert Atmosphere : Use nitrogen/argon to exclude moisture and oxygen.
- Photoprotection : Shield reactions from UV/visible light with amber glassware.
- Acid Scavengers : Add molecular sieves or weak bases (e.g., NaHCO₃) to neutralize trace acids .
Advanced: How does the (R)-configuration influence reactivity in cyclopropanation reactions?
Answer:
The (R)-configuration induces stereoelectronic effects during carbene transfer:
- Transition-State Control : The Boc group’s steric bulk directs carbene insertion to favor specific diastereomers.
- Chiral Environment : DFT studies suggest the (R)-enantiomer stabilizes intermediates via hydrogen bonding with the Boc group, altering reaction kinetics compared to the (S)-form .
Basic: What stability protocols are recommended for long-term storage?
Answer:
- Storage Conditions : Keep at –20°C in airtight, light-resistant containers under nitrogen.
- Solvent Choice : Dissolve in dry DCM or THF (with 3Å molecular sieves) to prevent hydrolysis.
- Decomposition Monitoring : Regularly analyze via TLC or NMR for diazo group integrity (~2100 cm⁻¹ IR stretch) .
Advanced: Can this compound act as a chiral ligand in asymmetric catalysis?
Answer:
While primarily used as a carbene precursor, its Boc-protected amine and diazo group may coordinate metals (e.g., Rh, Cu) for asymmetric catalysis. Preliminary studies suggest potential in:
- Cyclopropanation : As a chiral carbene source for enantioselective C–C bond formation.
- C–H Activation : Testing with dirhodium catalysts to assess stereochemical induction .
Basic: What analytical techniques confirm the diazo group’s presence?
Answer:
- IR Spectroscopy : A strong absorption band at ~2100 cm⁻¹ (N₂ stretch).
- ¹H NMR : Absence of NH protons (δ 5–6 ppm) and a singlet for the diazo CH₂ group.
- Mass Spectrometry : Molecular ion peak matching the exact mass (e.g., HRMS-ESI) .
Advanced: How to resolve contradictory yield data in enantiomer-specific reactions?
Answer:
Contradictions often arise from:
- Catalyst-Substrate Mismatch : Screen alternative catalysts (e.g., Ru- or Co-based) for improved compatibility.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) to stabilize transition states.
- Kinetic vs. Thermodynamic Control : Adjust reaction time/temperature to favor desired pathways. Document enantiomeric excess (ee) rigorously via HPLC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
